2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one
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Overview
Description
2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one is a synthetic organic compound with a unique structure combining a trifluoromethyl-substituted pyridine ring and a piperidine ring linked via an oxymethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one typically involves a multi-step reaction sequence:
Formation of the 6-(trifluoromethyl)pyridin-2-yl intermediate: This can be achieved by introducing a trifluoromethyl group into a pyridine ring through nucleophilic substitution reactions.
Oxymethylation: The intermediate is then subjected to oxymethylation using formaldehyde or its derivatives.
Piperidine ring construction: The oxymethylated intermediate undergoes cyclization with piperidine.
Formation of the final product: The cyclized intermediate is then reacted with 2,2-dimethylpropanone under suitable reaction conditions, often involving a base catalyst to achieve the desired product.
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions and yields is essential. Typical methods include:
Batch reactors: with controlled temperature and pressure conditions.
Continuous flow reactors: for more efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly on the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions might involve the reduction of the pyridine ring, possibly converting it to a piperidine moiety.
Substitution: Various substitution reactions can occur on the pyridine ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing agents: Examples include hydrogen peroxide and peracids for the oxidation of the piperidine ring.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reducing the pyridine ring.
Substituents: Halogenation reagents like N-bromosuccinimide for electrophilic substitutions on the pyridine ring.
Major Products
Depending on the type of reaction, major products include N-oxides, reduced pyridine derivatives, and halogenated pyridine compounds.
Scientific Research Applications
Chemistry
Catalysis: This compound's structure allows it to act as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Drug Discovery:
Biological Probes: Used in studying biological pathways and molecular interactions.
Medicine
Therapeutics: Investigated for potential therapeutic effects in treating various diseases, particularly those involving central nervous system disorders.
Industry
Materials Science: Incorporated into polymer systems to enhance properties such as thermal stability and resistance to chemicals.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, affecting metabolic pathways.
Receptor Modulation: It may interact with receptors in the body, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-[4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one
2,2-Dimethyl-1-[4-[[6-(difluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one
Uniqueness
Structural Differences: The presence and position of the trifluoromethyl group significantly alter its chemical behavior and biological activity.
Reactivity: Variations in the electronic properties due to different substituents on the pyridine ring affect its reactivity and applications.
Exploring these nuances, one can appreciate the distinctiveness of 2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one in the realm of synthetic organic compounds.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)15(23)22-9-7-12(8-10-22)11-24-14-6-4-5-13(21-14)17(18,19)20/h4-6,12H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWFNWYSNOZPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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